(1,1-二氟-2-碘乙基)苯

描述

“(1,1-Difluoro-2-iodoethyl)benzene” is a complex organic compound. It’s a derivative of benzene, which is a colorless flammable liquid and a solvent used in electrochemical studies . The compound contains fluorine and iodine atoms attached to an ethyl group, which is further attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes . This process generates gem-difluorinated alkynes. The cross-coupling proceeds in the presence of catalytic amounts of copper iodide in dimethylformamide under ligand-free conditions .Molecular Structure Analysis

The molecular structure of “(1,1-Difluoro-2-iodoethyl)benzene” can be inferred from its related compounds. For instance, 1,2-Difluorobenzene has a molecular weight of 114.0928 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds like 1,2-Difluorobenzene have been studied . For instance, the reaction of C6H3F2- with H+ yields C6H4F2 . This reaction is characterized by a change in enthalpy (ΔH) and Gibbs free energy (ΔG) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 1,2-Difluorobenzene have been documented . For instance, the heat of formation (ΔfH°) of 1,2-Difluorobenzene in the gas phase is -283.0 ± 0.92 kJ/mol, and in the liquid phase, it is -319.2 ± 0.92 kJ/mol . The compound has a density of 1.603 g/mL at 25 °C .科学研究应用

钯催化反应

Grushin 和 Marshall(2009 年)对钯(II) 反式二氟配合物进行的研究阐明了无水苯中碘配合物的热分解过程,从而生成新型二氟化物。这项研究重点介绍了与钯催化反应中二氟化合物相关的独特的键特征和反应机理,提供了对 C-F 键形成操纵的见解,这对于 (1,1-二氟-2-碘乙基)苯衍生物至关重要 Grushin & Marshall, 2009。

离子液体结构

Deetlefs 等人(2005 年)研究了涉及六氟磷酸 1,3-二甲基咪唑鎓和苯的液体混合物的结构,展示了苯如何显着改变离子液体结构。尽管间接相关,但这项研究为理解可能包括氟代苯衍生物的系统中的溶剂化和相互作用现象提供了基础,可能适用于 (1,1-二氟-2-碘乙基)苯的溶解度和反应介质 Deetlefs 等人,2005 年。

氟取代效应

Krebs 和 Spanggaard(2002 年)通过合成氟代苯化合物探索了全氟化对光物理性质的影响。他们关于氟取代后发射最大值红移的发现提供了有关氟原子如何影响苯衍生物电子性质的宝贵信息。这可能与使用 (1,1-二氟-2-碘乙基)苯作为核心结构设计基于荧光的传感器或材料相关 Krebs & Spanggaard, 2002。

环化反应

Ichikawa 等人(2002 年)展示了在不利的 5-endo-trig 环化反应中使用 1,1-二氟-1-烯烃,实现了环氟化杂环和碳环合成。乙烯基氟在促进这些反应中所起的独特作用揭示了 (1,1-二氟-2-碘乙基)苯在合成氟化环状结构中的潜力,这在制药和农用化学品中至关重要 Ichikawa 等人,2002 年。

作用机制

Target of Action

It’s known that halogenated hydrocarbons like this compound often interact with various biological targets, including proteins and enzymes, altering their function .

Mode of Action

(1,1-Difluoro-2-iodoethyl)benzene is a halogenated hydrocarbon. It’s reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate . This suggests that the compound may act by forming covalent bonds with its targets, leading to changes in their structure and function .

Biochemical Pathways

The compound’s ability to undergo reactions with various biological targets suggests that it could potentially influence multiple pathways, depending on the specific targets it interacts with .

Pharmacokinetics

The compound’s halogenated structure suggests that it may have good lipid solubility, which could potentially enhance its absorption and distribution within the body .

Result of Action

Given its reactivity, it’s plausible that the compound could induce structural and functional changes in its targets, potentially leading to alterations in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1,1-Difluoro-2-iodoethyl)benzene. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

安全和危害

The safety data sheet for similar compounds like 1,2-Difluorobenzene indicates that it is a hazardous chemical . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

属性

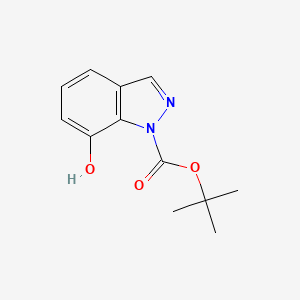

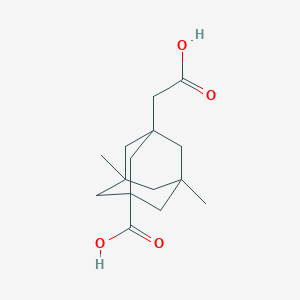

IUPAC Name |

(1,1-difluoro-2-iodoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXBDOZIXAWAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CI)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)

![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)

![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)

![3-[(4-Fluorophenyl)thio]propan-1-ol](/img/structure/B3098616.png)